2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid
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Overview
Description
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid is a compound with the molecular formula C16H18N2O3S and a molecular weight of 318.39 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the mesityl group (a derivative of mesitylene) and the acetamido group adds to its unique chemical properties .
Preparation Methods
The synthesis of 2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of mesitylthiazole with acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer treatment.
Tiazofurin: An antineoplastic drug with cytotoxic activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-acetamido-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-8-5-9(2)14(10(3)6-8)15-12(7-13(20)21)22-16(18-15)17-11(4)19/h5-6H,7H2,1-4H3,(H,20,21)(H,17,18,19) |
InChI Key |
OSBPDXMMCUQONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C |
Origin of Product |
United States |
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